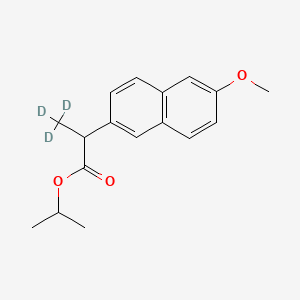
rac-Naproxen 2-Propyl Ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Naproxen 2-propyl ester-d3 is a deuterated derivative of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to reduce inflammation and pain. The deuterium atoms replace hydrogen atoms in the propyl ester group, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Naproxen 2-propyl ester-d3 typically involves the esterification of Naproxen with 2-propyl alcohol-d3. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of (Rac)-Naproxen 2-propyl ester-d3 may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of deuterated solvents and reagents is crucial to ensure the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-Naproxen 2-propyl ester-d3 can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield Naproxen and 2-propyl alcohol-d3.
Oxidation: The compound can be oxidized to form Naproxen and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Naproxen and 2-propyl alcohol-d3.
Oxidation: Oxidized derivatives of Naproxen.
Reduction: Alcohol derivatives of Naproxen.
Wissenschaftliche Forschungsanwendungen
(Rac)-Naproxen 2-propyl ester-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Naproxen.
Metabolic Studies: Investigating the metabolic pathways and identifying metabolites.
Isotope Labeling: Used as an internal standard in mass spectrometry for accurate quantification.
Drug Development: Evaluating the pharmacological properties and potential therapeutic uses of Naproxen derivatives.
Wirkmechanismus
The mechanism of action of (Rac)-Naproxen 2-propyl ester-d3 is similar to that of Naproxen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, (Rac)-Naproxen 2-propyl ester-d3 reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naproxen: The parent compound, a widely used NSAID.
Naproxen Sodium: A sodium salt form of Naproxen, which is more soluble in water.
Naproxen Methyl Ester: Another ester derivative of Naproxen.
Uniqueness
(Rac)-Naproxen 2-propyl ester-d3 is unique due to the presence of deuterium atoms, which makes it valuable for specific scientific studies, particularly those involving isotope labeling and metabolic tracing. The deuterium atoms can provide insights into the metabolic stability and pathways of Naproxen, which are not possible with non-deuterated analogs.
Eigenschaften
Molekularformel |
C17H20O3 |
|---|---|
Molekulargewicht |
275.36 g/mol |
IUPAC-Name |
propan-2-yl 3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3/i3D3 |
InChI-Schlüssel |
KABDXMXJNHRMMO-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


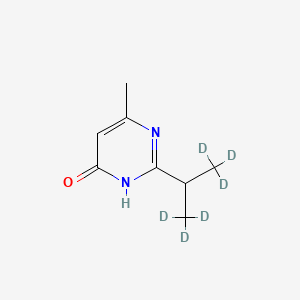

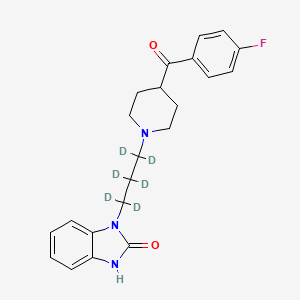
methyl dihydrogen phosphate](/img/structure/B12416408.png)

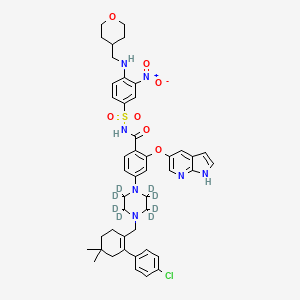
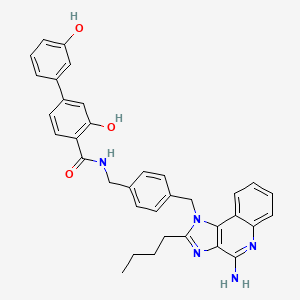
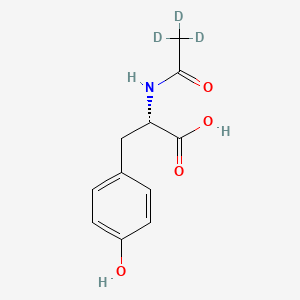
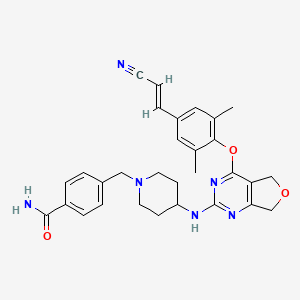
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)


